REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[CH:3]1[CH2:7][CH2:6][N:5](CC2C=CC=CC=2)[C:4]1([CH3:16])[CH3:15].Cl>CO.[Pd]>[CH3:1][N:2]([CH3:17])[CH:3]1[CH2:7][CH2:6][NH:5][C:4]1([CH3:16])[CH3:15]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
filtered through a 0.2 μM membrane
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated in vacuo
|
Type
|
ADDITION
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Details
|
The residue was diluted with 1 N aq. NaOH (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1C(NCC1)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.293 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |